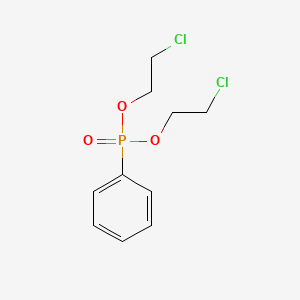

Bis(2-chloroethyl) phenylphosphonate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

13547-39-2 |

|---|---|

Fórmula molecular |

C10H13Cl2O3P |

Peso molecular |

283.08 g/mol |

Nombre IUPAC |

bis(2-chloroethoxy)phosphorylbenzene |

InChI |

InChI=1S/C10H13Cl2O3P/c11-6-8-14-16(13,15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 |

Clave InChI |

VONVKYRNCHOMRF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)P(=O)(OCCCl)OCCCl |

Origen del producto |

United States |

Mechanistic Studies and Reaction Pathways of Bis 2 Chloroethyl Phenylphosphonate

Fundamental Reaction Mechanisms of Phosphonate (B1237965) Formation

The synthesis of phenylphosphonates, including Bis(2-chloroethyl) phenylphosphonate (B1237145), is primarily understood through the lens of several key reaction mechanisms that facilitate the creation of the stable phosphorus-carbon (P-C) bond.

Elucidation of Phosphonium (B103445) Intermediates in Michaelis-Arbuzov Reactions

The Michaelis-Arbuzov reaction stands as a cornerstone for the formation of phosphonates and is crucial for understanding the synthesis of compounds like Bis(2-chloroethyl) phenylphosphonate. wikipedia.orgmdpi.com This reaction fundamentally involves the conversion of a trivalent phosphorus ester to a pentavalent phosphorus species. wikipedia.org The mechanism is initiated by the nucleophilic attack of a phosphite (B83602) on an alkyl halide. wikipedia.orgjk-sci.com This S\textsubscript{N}2 attack results in the formation of a key tetrahedral phosphonium salt intermediate. wikipedia.org

These phosphonium intermediates are typically transient, though their stability can vary. wikipedia.orgjk-sci.com In some cases, such as with triaryl phosphites or when the counter-ion is a weak nucleophile like triflate, these intermediates are stable enough to be isolated and studied. wikipedia.orgmdpi.com The stability of this intermediate is a critical factor in the reaction's progression. The subsequent step involves the displaced halide anion acting as a nucleophile, attacking one of the alkoxy carbons of the phosphonium salt in another S\textsubscript{N}2 reaction. jk-sci.comchemeurope.com This leads to the dealkylation of the intermediate and the formation of the final phosphonate product with its characteristic P=O double bond. chemeurope.com

Table 1: Key Stages of the Michaelis-Arbuzov Reaction

| Stage | Description | Reactants | Intermediate/Product |

| 1. Nucleophilic Attack | A trivalent phosphorus compound (e.g., a phosphite) attacks an electrophilic alkyl halide. | Phosphite, Alkyl Halide | Phosphonium Salt Intermediate |

| 2. Dealkylation | The displaced halide anion attacks an alkyl group on the phosphonium intermediate. | Phosphonium Salt, Halide Ion | Phosphonate, New Alkyl Halide |

This table outlines the two primary steps in the classical Michaelis-Arbuzov reaction, highlighting the formation and subsequent reaction of the phosphonium intermediate.

Mechanistic Insights into Phosphorus-Carbon Bond Formation

While the Michaelis-Arbuzov reaction is prevalent, other methods for P-C bond formation exist, expanding the toolkit for synthesizing diverse organophosphorus compounds. acs.org These can include reactions involving organometallic reagents or transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org For instance, palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides has been shown to be an effective method for forming aryl-phosphonates. organic-chemistry.org Regardless of the specific pathway, the mechanism hinges on the interaction between a nucleophilic phosphorus species and an electrophilic carbon source, or vice-versa. acs.org

Nucleophilic Aromatic Substitution (S\textsubscript{N}Ar) Mechanisms in Phosphonate Synthesis

While the Michaelis-Arbuzov reaction typically involves alkyl halides, forming a P-C bond with an aromatic ring presents a different challenge because aryl halides are generally unreactive in classic S\textsubscript{N}2 reactions. jk-sci.comchemeurope.com However, arylphosphonates can be synthesized through a Nucleophilic Aromatic Substitution (S\textsubscript{N}Ar) mechanism under specific conditions. wikipedia.org

The S\textsubscript{N}Ar pathway requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (typically a halide). wikipedia.orgpressbooks.pub These groups render the aromatic ring electrophilic enough to be attacked by a nucleophile, such as a phosphite. masterorganicchemistry.com

The mechanism proceeds in two main steps:

Addition: The nucleophilic phosphorus compound attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing groups are crucial for stabilizing the negative charge of this intermediate. pressbooks.pub

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, resulting in the final arylphosphonate product. pressbooks.pub

This pathway is a powerful tool for attaching phosphorus directly to an aromatic ring, complementing other synthetic strategies. rsc.org

Transformation Reactions of Bis(2-chloroethyl) Phenylphosphonate

Once formed, Bis(2-chloroethyl) phenylphosphonate can undergo further reactions, primarily involving the ester and chloroethyl functionalities.

Hydrolysis Pathways and Identification of Hydrolysis Products

Organophosphates and phosphonates can undergo hydrolysis, a reaction that involves the cleavage of the ester bonds. nih.gov The hydrolysis of phosphonate esters can be catalyzed by acid or base. nih.gov For a compound like Bis(2-chloroethyl) phenylphosphonate, hydrolysis would occur in a stepwise manner.

Under acidic conditions, the reaction typically involves the protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to attack by a water molecule. nih.gov The hydrolysis of the two ester groups occurs consecutively. nih.gov The first hydrolysis would cleave one of the 2-chloroethyl ester linkages, yielding 2-chloroethanol (B45725) and (2-chloroethyl) phenylphosphonic acid. Subsequent hydrolysis of the second ester group would produce another molecule of 2-chloroethanol and phenylphosphonic acid. The hydrolysis of similar compounds, such as 2-chloroethylphosphonic acid dialkylesters, is a known method for producing the parent phosphonic acid. researchgate.net

Table 2: Potential Hydrolysis Products of Bis(2-chloroethyl) phenylphosphonate

| Reactant | Hydrolysis Step | Products |

| Bis(2-chloroethyl) phenylphosphonate | First Hydrolysis | (2-chloroethyl) phenylphosphonic acid + 2-Chloroethanol |

| (2-chloroethyl) phenylphosphonic acid | Second Hydrolysis | Phenylphosphonic acid + 2-Chloroethanol |

This table shows the sequential products expected from the complete hydrolysis of Bis(2-chloroethyl) phenylphosphonate.

Oxidation and Reduction Chemistry of Phosphonates

The phosphorus center in phosphonates like Bis(2-chloroethyl) phenylphosphonate is in the pentavalent state (P(V)) and is generally stable towards further oxidation. wikipedia.org The P=O bond is strong and not easily oxidized. However, other parts of the molecule could potentially undergo oxidation. For instance, organothiophosphate pesticides, which contain a P=S bond, are known to be oxidatively converted to their more potent P=O (oxon) analogues. researchgate.net

Reduction of the phosphonate group is also challenging due to its stability. Phosphines (trivalent phosphorus compounds) can act as reducing agents, being oxidized to phosphine (B1218219) oxides (pentavalent phosphorus) in processes like the Staudinger and Mitsunobu reactions. wikipedia.org Reversing this process—reducing a stable phosphine oxide or phosphonate—would require potent reducing agents and is not a common transformation under typical conditions. The primary chemistry associated with many organophosphates often relates to their ability to induce oxidative stress in biological systems, which involves the generation of reactive oxygen species rather than direct oxidation or reduction of the phosphorus center itself. nih.gov

Applications of Bis 2 Chloroethyl Phenylphosphonate and Analogues in Materials Science Research

Polymer Additives and Modifiers

As additive flame retardants, these phosphonates are physically blended into the polymer matrix rather than being chemically bonded youtube.commdpi.com. This method allows for versatility in formulating flame-retardant versions of a wide range of common polymers, including polyurethanes, epoxy resins, and polyvinyl chloride (PVC) wikipedia.orgmdpi.com. The incorporation of these additives is designed to interfere with the chemistry of combustion at various stages, from initial decomposition to flame spread nih.gov.

Organophosphorus compounds, particularly halogenated variants like Bis(2-chloroethyl) phenylphosphonate (B1237145), are known to operate via complex mechanisms in both the gas phase and the condensed (solid) phase during combustion wikipedia.orgnih.govnist.gov. The specific mode of action can be influenced by the polymer substrate and the presence of other synergistic elements nih.gov.

The primary gas-phase mechanism involves the flame retardant decomposing at high temperatures to release phosphorus-containing volatile radical species, most notably the PO• radical nih.govnih.govrsc.org. These radicals are highly effective at interrupting the self-sustaining chain reactions of combustion that occur in the flame nist.govrsc.orgspecialchem.com. They function as radical scavengers, reacting with and neutralizing the highly reactive H• and OH• radicals that are essential for flame propagation nih.govrsc.orgacs.org. By reducing the concentration of these key radicals, the combustion process is inhibited, the flame intensity is reduced, and the system cools down nih.govspecialchem.com.

In halogenated organophosphates, this effect is amplified. The chlorine atoms also form radical species (Cl•) upon decomposition, which participate in a similar radical scavenging cycle, further disrupting the combustion chemistry in the flame alfa-chemistry.comnih.gov. This dual action in the gas phase makes phosphorus-halogen compounds particularly efficient flame inhibitors wikipedia.org.

In the condensed phase, the flame retardant alters the thermal decomposition pathway of the polymer itself nih.gov. Upon heating, organophosphorus compounds like phosphonates can decompose to form phosphorus acids, such as phosphoric acid wikipedia.orgnih.govmdpi.com. These acidic species act as catalysts, promoting dehydration and cross-linking reactions within the polymer matrix nih.govrsc.org.

This process results in the formation of a stable, insulating layer of carbonaceous char on the polymer's surface nih.govmdpi.comnist.gov. This char layer serves multiple protective functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame nih.govnist.gov.

It limits the diffusion of oxygen to the polymer surface, starving the combustion process rsc.org.

It reduces the release of flammable volatile gases, which act as fuel for the flame nist.govresearchgate.net.

The formation of a robust and coherent char layer is a highly effective flame retardant strategy, essentially shielding the material from further burning nist.govmdpi.com. Research on a novel phenylphosphonate, bis(2,6-dimethyphenyl) phenylphosphonate (BDMPP), in epoxy resins demonstrated that the additive promoted earlier decomposition of the matrix, leading to a higher yield of compact, homogeneous char that effectively prevented heat transmission researchgate.neteuropean-coatings.com.

The flame-retardant efficacy of phosphonates can be significantly enhanced by combining them with other elements, a phenomenon known as synergism.

Phosphorus-Halogen Synergism : Bis(2-chloroethyl) phenylphosphonate contains both phosphorus and a halogen (chlorine) in its structure, allowing for built-in synergism. The phosphorus component acts in both the condensed phase (charring) and gas phase (PO• radical scavenging), while the chlorine acts predominantly in the gas phase by releasing halogen radicals that quench the flame wikipedia.orgnih.gov. This combined attack on the combustion cycle is often more effective than the action of either element alone nih.gov.

Phosphorus-Nitrogen Synergism : When phosphorus-based flame retardants are formulated with nitrogen-containing compounds (like melamine), a strong synergistic effect is often observed youtube.comacs.org. This synergy primarily enhances the condensed-phase mechanism acs.orgacs.org. The nitrogen compounds can interact with the phosphorus acids formed during decomposition, leading to the formation of thermally stable nitrogen-phosphorus structures that significantly increase the yield and stability of the protective char layer acs.org.

Bis(2-chloroethyl) phenylphosphonate and its analogues are typically incorporated as additive flame retardants, meaning they are physically mixed with the polymer during processing stages like extrusion or molding mdpi.com. They are valued in a variety of polymer systems, particularly in thermosets like epoxy resins and polyurethanes, which are widely used in electronics, construction, and automotive applications wikipedia.orgmdpi.com.

For example, research on the analogue Tris(2-chloroethyl) phosphate (B84403) (TCEP) in epoxy composites demonstrated its effective integration and function as both a flame retardant and a plasticizer mdpi.com. In another study, the phenylphosphonate analogue BDMPP was blended with an epoxy resin and a curing agent to create flame-retardant thermosets european-coatings.com. The successful incorporation resulted in composites that achieved the highest rating (V-0) in vertical burning tests and showed a significant increase in the Limiting Oxygen Index (LOI) european-coatings.com.

The table below summarizes the flame-retardant performance of an epoxy resin modified with the analogue bis(2,6-dimethyphenyl) phenylphosphonate (BDMPP), illustrating how increasing the additive content improves fire resistance.

| Sample | BDMPP Content (wt%) | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |

|---|---|---|---|---|

| Pure EP | 0 | 0 | 25.2 | No Rating |

| EP/BDMPP-10 | 10 | 0.79 | 31.5 | V-0 |

| EP/BDMPP-12 | 12 | 0.95 | 32.6 | V-0 |

| EP/BDMPP-14 | 14 | 1.11 | 33.8 | V-0 |

Data derived from research on epoxy (EP) thermosets containing bis(2,6-dimethyphenyl) phenylphosphonate (BDMPP). european-coatings.com

While effective for flame retardancy, additive flame retardants can also modify the physical and mechanical properties of the host polymer. Organophosphorus compounds, including chlorinated phosphonates, can exert a plasticizing effect, which may alter the material's flexibility, hardness, and strength mdpi.com.

The addition of high loadings of flame retardants can sometimes lead to a decrease in mechanical performance, such as making the material more rigid and brittle nih.gov. However, this is not always the case. In some formulations, these additives can improve certain properties. A study on epoxy composites plasticized with chlorinated organophosphates, including the analogue TCEP, found that the additives led to a significant increase in tensile strength, bending stress resistance, and impact strength mdpi.com. Similarly, the incorporation of the phenylphosphonate BDMPP was found to enhance the mechanical properties of epoxy thermosets european-coatings.com.

The following table presents data on the mechanical properties of an epoxy polymer modified with the analogue Tris(2-chloroethyl) phosphate (TCEP), showing a notable improvement in strength characteristics.

| Property | Unmodified Epoxy Polymer | Epoxy Polymer + 40 phr TCEP | % Change |

|---|---|---|---|

| Bending Stress (MPa) | 105 | 138 | +31.4% |

| Tensile Strength (MPa) | 58 | 80 | +37.9% |

| Impact Strength (kJ/m²) | 15 | 30 | +100% |

Data derived from research on epoxy composites containing Tris(2-chloroethyl) phosphate (TCEP) at 40 parts per hundred resin (phr). mdpi.com

The compatibility of the flame retardant with the polymer matrix is crucial for maintaining or enhancing material properties rsc.org. Poor compatibility can lead to issues such as migration or "blooming" of the additive to the surface, which can compromise long-term performance nih.gov.

Flame Retardancy Mechanisms in Polymeric Materials

Functional Materials Development

The versatility of bis(2-chloroethyl) phenylphosphonate and its derivatives stems from the reactivity of the phosphonate (B1237965) group and the influence of its organic substituents. This allows for the tailoring of material properties to meet the demands of specific high-performance applications.

Surface Modification of Metal Oxides with Phosphonic Acid Derivatives

The functionalization of metal oxide surfaces is crucial for enhancing their performance in various applications, including electronics, catalysis, and biomedical devices. Phosphonic acids are particularly effective anchoring groups for modifying metal oxide surfaces due to the formation of strong, stable bonds with the metal oxide. While direct research on the use of bis(2-chloroethyl) phenylphosphonate for this purpose is not extensively documented, the underlying chemistry of its parent compound, phenylphosphonic acid, provides a strong basis for its potential application.

The ester groups in bis(2-chloroethyl) phenylphosphonate can be hydrolyzed to yield phenylphosphonic acid. This resulting phosphonic acid can then readily bind to the surface of metal oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO). This surface modification can alter the surface energy, wettability, and electronic properties of the metal oxide. For instance, the grafting of phosphonic acids onto metal oxide nanoparticles can improve their dispersion in various solvents and polymer matrices, which is essential for the fabrication of nanocomposites with enhanced properties.

Research on analogous systems has demonstrated that the nature of the organic group on the phosphonic acid plays a significant role in determining the final properties of the modified surface. The phenyl group in phenylphosphonic acid, for example, can introduce hydrophobicity and alter the electronic interface, which is beneficial in applications like organic light-emitting diodes (OLEDs) and solar cells.

Research Findings on Surface Modification of Metal Oxides with Phenylphosphonic Acid Derivatives

| Metal Oxide | Phosphonic Acid Derivative | Key Findings | Potential Application |

|---|---|---|---|

| Titanium Dioxide (TiO₂) | Phenylphosphonic Acid | Forms a well-ordered self-assembled monolayer, altering the surface work function. | Improved charge injection in organic electronics. |

| Zinc Oxide (ZnO) | Perfluorinated Phenylphosphonic Acids | Creates a more stable surface with increased hydrophobicity. researchgate.net | Enhanced performance and stability of electronic devices. researchgate.net |

| Indium Tin Oxide (ITO) | Substituted Phenylphosphonic Acids | Systematic tuning of the work function of ITO electrodes. | Optimization of hole injection in OLEDs. |

Development of Specialty Polymer Materials

Organophosphorus compounds, including phosphonate esters like bis(2-chloroethyl) phenylphosphonate, are widely utilized as additives in polymers to impart specific functionalities. One of the most significant applications is in enhancing the flame retardancy of various polymer systems. The presence of both phosphorus and chlorine in bis(2-chloroethyl) phenylphosphonate suggests its potential as an effective flame retardant, acting through both condensed-phase and gas-phase mechanisms.

In the condensed phase, upon heating, phosphonates can promote the formation of a char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatiles. In the gas phase, phosphorus-containing radicals can scavenge the highly reactive H• and OH• radicals that propagate the combustion process.

Aryl polyphosphonates have been recognized as useful halogen-free flame retardants for a variety of polymers, including polyesters and polyamides, due to their good thermal stability. mdpi.com Furthermore, chlorinated phosphate esters are commonly used as flame retardants in flexible and rigid polyurethane foams. leticiachem.comquimidroga.com For example, mixtures of 2-chloroethyl phosphonates have been shown to be effective flame retardants in rigid polyurethane foam formulations. mdpi.com The structural similarity of bis(2-chloroethyl) phenylphosphonate to these compounds strongly indicates its suitability for similar applications.

Applications of Phenylphosphonate Analogues in Specialty Polymers

| Polymer Matrix | Phosphonate Additive/Monomer | Functionality | Research Highlights |

|---|---|---|---|

| Polyethylene Terephthalate (PET) | High-Phosphorus-Content Polyphosphonate | Flame Retardant | Achieved high UL 94 grade and increased char residue, indicating effective flame retardancy. researchgate.net |

| Polyurethane (PU) Foam | Chlorinated Phosphate Esters | Flame Retardant | Commonly used to meet flammability standards in furniture and insulation. leticiachem.comquimidroga.com |

| Epoxy Resins | Aryl Polyphosphonates | Flame Retardant | Demonstrated to be effective in both thermosets and thermoplastics. mdpi.com |

Applications in Sensing and Detection Materials

The phosphonate group possesses excellent coordination capabilities with metal ions, making phosphonate-containing molecules and polymers promising candidates for the development of chemical sensors. The interaction between the phosphonate and a target analyte can lead to a detectable change in a physical property, such as fluorescence or an electrical signal.

While specific studies on bis(2-chloroethyl) phenylphosphonate in sensing are limited, research on analogous compounds highlights the potential of the phenylphosphonate moiety in this field. For example, fluorescent sensors for the detection of metal ions have been developed based on phosphonate-containing organic molecules and polymers. The binding of a metal ion to the phosphonate group can cause a change in the fluorescence intensity or wavelength, allowing for sensitive and selective detection.

A novel conjugated polymer with phosphonate functionalization has been used to create a thin-film sensor for the detection of iron (III) ions. researchgate.net The fluorescence of the polymer is quenched upon binding with Fe³⁺, providing a mechanism for detection. researchgate.net This demonstrates that the phosphonate group can be integrated into larger molecular architectures to create sophisticated sensing materials. It is conceivable that bis(2-chloroethyl) phenylphosphonate could serve as a precursor for such materials, where the chloroethyl groups are substituted with other functional moieties to tune the sensing properties. Furthermore, phosphonate-based fluorescent sensors have been designed for the detection of antibiotics and ketones in water. acs.org

Research on Phosphonate-Based Sensing Materials

| Target Analyte | Sensing Material | Detection Principle | Key Performance Metric |

|---|---|---|---|

| Iron (III) ions (Fe³⁺) | Phosphonate-functionalized polyfluorene | Fluorescence quenching | High sensitivity and selectivity for Fe³⁺. researchgate.net |

| Phosphate and Phosphonate Anions | Fluorescent tripodal anion sensors | Turn-on fluorescence response | Applicable in sensor microarrays for high-throughput screening. |

| Various Metal Ions | Gold nanocluster-based fluorescent sensor array | Metal ion-regulated fluorescence recovery | Enables differentiation of various phosphates. |

Environmental Fate and Transport Research of Organophosphorus Compounds

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For organophosphorus compounds, hydrolysis and photolysis are significant abiotic degradation pathways that influence their persistence in the environment.

Hydrolysis Studies of Organophosphates

Hydrolysis is a primary degradation pathway for organophosphate esters in aqueous environments. The process involves the cleavage of the ester bonds, and the rate of this reaction is highly dependent on pH, temperature, and the specific chemical structure of the organophosphate. nih.gov The hydrolysis of phosphonates can occur under both acidic and basic conditions, often proceeding in a stepwise manner due to the presence of two ester groups. nih.gov

Table 1: General Factors Influencing the Hydrolysis of Organophosphate Esters

| Factor | Influence on Hydrolysis Rate |

| pH | Generally, hydrolysis is faster at both low (acidic) and high (alkaline) pH compared to neutral conditions. |

| Temperature | Higher temperatures typically increase the rate of hydrolysis. |

| Chemical Structure | The nature of the ester and substituent groups (e.g., aryl, alkyl, halogenated alkyl) significantly affects the stability of the molecule and its susceptibility to hydrolysis. |

Photolytic Degradation Mechanisms (e.g., Photooxidative Destruction)

Photolytic degradation, or photodegradation, is another important abiotic process that can contribute to the transformation of organophosphorus compounds in the environment, particularly in surface waters and the atmosphere where they are exposed to sunlight. nih.govresearchgate.net This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.

The photodegradation of organophosphorus flame retardants (OPFRs) is often mediated by reactive oxygen species, such as hydroxyl radicals (•OH), in a process known as photooxidative destruction. mdpi.com While direct photolysis (degradation by direct absorption of sunlight) can occur, indirect photolysis involving photosensitizers is often a more significant pathway in natural waters. nih.gov

Specific research on the photolytic degradation of Bis(2-chloroethyl) phenylphosphonate (B1237145) is limited. However, studies on other OPFRs have shown that photocatalysis can effectively degrade these compounds, reducing their potential toxicity. nih.govresearchgate.net The efficiency of photodegradation is influenced by factors such as the wavelength of light, the presence of photosensitizing substances (like dissolved organic matter), and the chemical structure of the OPFR. mdpi.com

Biotic Degradation Processes (Biodegradation)

Biodegradation is the breakdown of organic compounds by microorganisms and is a crucial process in the removal of pollutants from the environment. nih.gov For phosphonates, biodegradation is of particular interest due to the presence of a stable carbon-phosphorus (C-P) bond. nih.govqub.ac.uk

Microorganisms have evolved specific enzymatic pathways to cleave the C-P bond and utilize phosphonates as a source of phosphorus, especially in phosphate-limited environments. ulster.ac.ukresearchgate.net Several bacterial and fungal species have been identified that are capable of degrading various phosphonates, including phenylphosphonate. researchgate.net The enzymes involved in these pathways, such as C-P lyases, are responsible for the cleavage of the C-P bond. nih.govqub.ac.uk

Environmental Transport Phenomena

The movement of chemical compounds between different environmental compartments, such as from consumer products into soil, water, and air, is a key aspect of their environmental fate. mdpi.com For additive flame retardants like Bis(2-chloroethyl) phenylphosphonate, leaching and volatilization are important transport mechanisms. kennesaw.eduwikipedia.org

Leaching and Migration from Polymeric Materials into Environmental Compartments

Organophosphorus flame retardants are typically added to polymers without forming chemical bonds, which allows them to migrate out of the material over time. kennesaw.eduwikipedia.orgresearchgate.net This leaching process is a significant source of these compounds in indoor and outdoor environments. mdpi.comresearchgate.net The rate of leaching can be influenced by factors such as the type of polymer, the concentration of the flame retardant, temperature, and contact with solvents or other media.

Studies on other organophosphate esters have demonstrated their potential to leach from microplastics. nih.gov For example, research on the leaching kinetics of OPFRs from polypropylene (B1209903) and polystyrene microplastics has shown that these compounds can be released into surrounding aqueous environments. nih.gov This suggests that Bis(2-chloroethyl) phenylphosphonate, when used as an additive flame retardant in plastics, could also leach into the environment, contributing to the contamination of water, soil, and sediment.

Table 2: Factors Affecting the Leaching of Additive Organophosphate Flame Retardants from Polymers

| Factor | Influence on Leaching Rate |

| Polymer Type | The chemical and physical properties of the polymer matrix can affect the diffusion and release of the additive. |

| Temperature | Higher temperatures can increase the rate of diffusion and leaching. |

| Environmental Medium | Contact with water, oils, or other solvents can facilitate the extraction of the flame retardant from the polymer. |

| Age of Material | Weathering and degradation of the polymer matrix over time can enhance the release of additives. |

Volatilization from Water and Soil Matrices

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the gaseous phase. For semi-volatile organic compounds (SVOCs) like many organophosphorus flame retardants, volatilization is a key transport pathway that allows for their distribution in the atmosphere. aaqr.orgresearchgate.net

The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while its volatilization from soil is influenced by its vapor pressure and its sorption to soil particles. hep.com.cn OPFRs are frequently detected in indoor and outdoor air, indicating that they can be released from products and environmental surfaces. mdpi.comaaqr.org While specific data on the vapor pressure and Henry's Law constant for Bis(2-chloroethyl) phenylphosphonate are not available in the reviewed literature, the general behavior of OPFRs suggests that it has the potential to volatilize from water and soil surfaces, contributing to its atmospheric transport. hep.com.cnresearchgate.net

Identification and Characterization of Environmental Transformation Products of Bis(2-chloroethyl) phenylphosphonate

The environmental persistence of Bis(2-chloroethyl) phenylphosphonate is determined by its susceptibility to various transformation processes, including hydrolysis, biodegradation, and photodegradation. These processes can lead to the formation of various transformation products, which may have different environmental fates and toxicological profiles than the parent compound.

Hydrolysis is often a significant degradation pathway for organophosphorus esters in aqueous environments. The ester linkages in Bis(2-chloroethyl) phenylphosphonate are susceptible to cleavage, a process that can be influenced by pH and temperature. The hydrolysis of dialkyl phenylphosphonates typically proceeds through the cleavage of the ester bonds. For Bis(2-chloroethyl) phenylphosphonate, this would likely result in the formation of 2-chloroethyl phenylphosphonic acid and subsequently phenylphosphonic acid, along with the release of 2-chloroethanol (B45725). One study notes that 2-chloroethylphosphonic acid can be obtained through the hydrolysis of its dialkylesters, which supports this predicted pathway.

Biodegradation by microorganisms is another crucial process governing the environmental fate of many organic compounds. While specific studies on the biodegradation of Bis(2-chloroethyl) phenylphosphonate are scarce, research on other organophosphorus flame retardants indicates that biodegradation can occur. Microorganisms may utilize the compound as a source of carbon, phosphorus, or energy, leading to its breakdown. The biodegradation pathways for organophosphorus compounds can be complex and may involve initial hydrolysis of the ester bonds followed by further degradation of the resulting acids and alcohols.

Based on these general transformation pathways, a number of potential environmental transformation products of Bis(2-chloroethyl) phenylphosphonate can be anticipated.

Table 2: Potential Environmental Transformation Products of Bis(2-chloroethyl) phenylphosphonate

| Potential Transformation Product | Formation Pathway |

| 2-Chloroethyl phenylphosphonic acid | Hydrolysis |

| Phenylphosphonic acid | Hydrolysis |

| 2-Chloroethanol | Hydrolysis |

Note: The transformation products listed are predicted based on the chemical structure of Bis(2-chloroethyl) phenylphosphonate and known degradation pathways of related organophosphorus compounds. Specific environmental studies confirming these products for this particular compound were not identified.

Further research is necessary to experimentally determine the sorption coefficients and to identify and quantify the environmental transformation products of Bis(2-chloroethyl) phenylphosphonate under various environmental conditions. This information is essential for a comprehensive assessment of its environmental risk.

Advanced Analytical and Characterization Techniques for Phosphonate Research

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. Both proton (¹H) and phosphorus-31 (³¹P) NMR are routinely used to provide detailed information about the molecular framework of Bis(2-chloroethyl) phenylphosphonate (B1237145).

³¹P NMR Spectroscopy: This is a highly diagnostic technique for organophosphorus compounds due to the wide chemical shift range and the 100% natural abundance of the ³¹P isotope. For Bis(2-chloroethyl) phenylphosphonate, the phosphorus atom is in a tetracoordinate phosphonate (B1237965) environment. Research has shown that the ³¹P NMR spectrum of Bis(2-chloroethyl) phenylphosphonate exhibits a single resonance at approximately δ 19 ppm, which is characteristic of this class of compounds. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the hydrogen atoms in the molecule. The spectrum of Bis(2-chloroethyl) phenylphosphonate is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the two 2-chloroethyl chains. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.4-8.0 ppm). The methylene (B1212753) protons of the chloroethyl groups (-OCH₂CH₂Cl) would be split into two triplets due to coupling with each other. The protons adjacent to the oxygen atom (-OCH₂-) are deshielded by both the oxygen and the phosphonate group and would appear further downfield than the protons adjacent to the chlorine atom (-CH₂Cl).

Table 1: Predicted ¹H and Experimental ³¹P NMR Spectral Data for Bis(2-chloroethyl) phenylphosphonate

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ³¹P | P=O | 19 researchgate.net | Singlet | Characteristic shift for phenylphosphonates. |

| ¹H | C₆H₅- | 7.4 - 8.0 | Multiplet | Aromatic protons directly attached to the phosphorus atom. |

| ¹H | -O-CH₂- | 4.2 - 4.5 | Multiplet (dt) | Methylene protons adjacent to the ester oxygen. |

| ¹H | -CH₂-Cl | 3.7 - 3.9 | Multiplet (t) | Methylene protons adjacent to the chlorine atom. |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Bis(2-chloroethyl) phenylphosphonate would display several characteristic absorption bands that confirm its structure. Key vibrational modes include a strong absorption for the phosphoryl (P=O) stretch, bands for the P-O-C (ester) linkages, C-Cl bonds, and vibrations associated with the phenyl group.

Table 2: Characteristic FT-IR Absorption Bands for Bis(2-chloroethyl) phenylphosphonate

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| P=O | 1250 - 1290 | Strong | Phosphoryl stretch |

| P-O-C (Aryl) | 1190 - 1240 | Medium-Strong | Asymmetric stretch |

| P-O-C (Alkyl) | 1020 - 1050 | Strong | Asymmetric stretch |

| C-H (Aromatic) | 3050 - 3100 | Medium | Stretch |

| C=C (Aromatic) | 1440 - 1590 | Medium-Weak | Ring stretch |

| C-H (Alkyl) | 2850 - 2960 | Medium | Stretch |

| C-Cl | 650 - 750 | Strong | Stretch |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. For Bis(2-chloroethyl) phenylphosphonate, GC-MS is a primary tool for its detection and quantification in various samples. nih.govmdpi.com

Under electron ionization (EI), the molecule would undergo fragmentation, producing a characteristic pattern. The molecular ion peak (M⁺) would be observed, and key fragment ions would result from the cleavage of the chloroethyl side chains and the phenyl group. Common fragmentation pathways would include the loss of a chloroethyl radical (•CH₂CH₂Cl), ethylene (B1197577) (C₂H₄), or a chlorine radical (•Cl).

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Bis(2-chloroethyl) phenylphosphonate

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 278/280/282 | [C₁₀H₁₃³⁵Cl₂O₃P]⁺ | Molecular Ion (M⁺) |

| 215/217 | [M - CH₂CH₂Cl]⁺ | Loss of a chloroethyl radical |

| 155 | [C₆H₅PO₂H]⁺ | Cleavage and rearrangement |

| 141 | [C₆H₅PO₂]⁺ | Phenyl-phosphonate core |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), focuses on the region near an absorption edge. stanford.eduuni-marburg.de

For Bis(2-chloroethyl) phenylphosphonate, NEXAFS spectroscopy at the phosphorus K-edge (around 2149 eV) can be used to probe the unoccupied electronic states of the phosphorus atom. nih.govnsf.gov The spectral features, such as the energy and intensity of absorption peaks, are highly sensitive to the oxidation state, coordination environment, and the nature of the ligands bonded to the phosphorus. nih.govnsf.gov This technique can confirm the P(V) oxidation state and the tetracoordinate geometry of the phosphonate. Furthermore, the analysis of NEXAFS spectra can distinguish between different classes of organophosphorus compounds based on aromaticity and ligand identity, making it a valuable tool for detailed electronic structure characterization. nih.govnsf.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating Bis(2-chloroethyl) phenylphosphonate from complex matrices prior to its detection and quantification.

Gas Chromatography (GC) is the premier chromatographic technique for the analysis of volatile and semi-volatile thermally stable compounds like Bis(2-chloroethyl) phenylphosphonate. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. For organophosphorus compounds, a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can be used for selective and sensitive detection, in addition to mass spectrometry. d-nb.info

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of organophosphorus compounds like Bis(2-chloroethyl) phenylphosphonate. chromatographyonline.com This method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For thermally unstable compounds, HPLC is often preferred over gas chromatography. chromatographyonline.com

In the context of Bis(2-chloroethyl) phenylphosphonate, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase composition for similar compounds consists of a mixture of acetonitrile, water, and an acid like phosphoric or formic acid to control the pH and improve peak shape. sielc.com

The purity assessment is conducted by injecting a solution of the synthesized compound into the HPLC system. As the mobile phase flows through the column, the main compound and any impurities are separated based on their polarity, eluting at different times. A detector, commonly a Diode-Array Detector (DAD) or a UV detector, measures the absorbance of the eluate, generating a chromatogram. researchgate.net The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The retention time (RT), the time it takes for a compound to elute, serves as a qualitative identifier for the substance under specific chromatographic conditions. researchgate.net

Table 1: Illustrative HPLC Purity Analysis of a Bis(2-chloroethyl) phenylphosphonate Sample Note: This data is for illustrative purposes.

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |

|---|---|---|---|---|

| 1 | 2.15 | 15.4 | 0.45 | Impurity A |

| 2 | 3.88 | 3385.2 | 98.95 | Bis(2-chloroethyl) phenylphosphonate |

| 3 | 4.52 | 20.5 | 0.60 | Impurity B |

Advanced Sensor Technologies for Compound Detection

Recent advancements in sensor technology have led to the development of highly sensitive devices for the detection of organophosphorus compounds. These sensors offer rapid, real-time monitoring capabilities crucial for various applications.

Quartz Crystal Microbalance (QCM) sensors are highly sensitive mass-sensing devices that operate on the principle of the piezoelectric effect. ptglab.com A QCM sensor consists of a thin quartz crystal disc with electrodes on both sides. nih.gov When an alternating voltage is applied, the crystal oscillates at a specific resonant frequency. nih.gov Any mass increase on the crystal's surface, such as the binding of analyte molecules, leads to a decrease in this resonant frequency. bepls.com

For the detection of Bis(2-chloroethyl) phenylphosphonate, the QCM sensor surface must be functionalized with a recognition layer that selectively binds to the target molecule. This label-free detection method provides a direct measurement of the mass of the adsorbed analyte. nih.govelectrochemsci.org The high sensitivity of QCM allows for the detection of minute quantities of the compound, making it a powerful tool for trace analysis. mdpi.com

Table 2: Representative Response of a Functionalized QCM Sensor to Bis(2-chloroethyl) phenylphosphonate Note: This data is for illustrative purposes.

| Analyte Concentration (ppb) | Frequency Shift (Δf in Hz) | Mass Change (Δm in ng) |

|---|---|---|

| 0 | 0 | 0 |

| 50 | -15 | -1.5 |

| 100 | -32 | -3.2 |

| 200 | -65 | -6.5 |

| 500 | -158 | -15.8 |

Surface Acoustic Wave (SAW) sensors are another class of mass-sensitive devices that are highly effective for detecting organophosphorus compounds. researchgate.net These sensors utilize the propagation of acoustic waves along the surface of a piezoelectric substrate. mdpi.com The velocity and amplitude of these waves are sensitive to changes in the properties of the sensor surface. When an analyte molecule adsorbs onto the surface, it perturbs the acoustic wave, causing a measurable shift in the resonant frequency. researchgate.net

Selectivity is achieved by coating the SAW device with a specific chemical interface designed to interact with the target analyte. osti.gov For instance, a self-assembled monolayer incorporating coordinatively unsaturated Cu(II) ions can provide selective and reversible binding sites for organophosphonates. osti.gov This design allows for the sensitive detection of organophosphonate nerve-gas simulants at parts-per-billion (ppb) levels. osti.gov SAW sensors are valued for their small size, high sensitivity, and reliability. researchgate.net

Table 3: Selectivity of a Cu(II)-Functionalized SAW Sensor Note: This data is for illustrative purposes.

| Analyte (at 100 ppb) | Frequency Shift (Δf in kHz) | Relative Response |

|---|---|---|

| Bis(2-chloroethyl) phenylphosphonate | -5.8 | 100% |

| Dimethyl methylphosphonate | -6.1 | 105% |

| Benzene | -0.2 | 3% |

| Ethanol | -0.1 | 2% |

Organic Field-Effect Transistor (OFET)-based sensors are emerging as a versatile platform for chemical and biological sensing. researchgate.net An OFET is a type of transistor that uses an organic semiconductor material as the active layer. bohrium.com These sensors work by detecting changes in the electrical properties of the OFET—such as drain current or threshold voltage—upon interaction with an analyte. researchgate.net

To detect a specific compound like Bis(2-chloroethyl) phenylphosphonate, the OFET device, particularly the gate or the semiconductor layer, is functionalized with a molecular recognition element. bohrium.com When the target analyte binds to this element, it modulates the charge carrier concentration at the semiconductor-dielectric interface, resulting in a measurable change in the transistor's output signal. researchgate.net The advantages of OFET-based sensors include potential for low-cost fabrication, mechanical flexibility, and high sensitivity. rsc.orgrsc.org

Table 4: Response Characteristics of an OFET Sensor to Bis(2-chloroethyl) phenylphosphonate Note: This data is for illustrative purposes.

| Analyte Concentration (ppm) | Change in Drain Current (ΔID in nA) | Shift in Threshold Voltage (ΔVT in mV) |

|---|---|---|

| 0 | 0 | 0 |

| 1 | -25 | +15 |

| 5 | -88 | +52 |

| 10 | -150 | +95 |

| 20 | -245 | +160 |

Other Characterization Methods

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the mass percentages of each element present, which is crucial for verifying the empirical formula of a newly synthesized substance like Bis(2-chloroethyl) phenylphosphonate and confirming its purity.

The process involves combusting a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products (such as CO₂, H₂O, and nitrogen oxides) are collected and measured, allowing for the calculation of the percentage of carbon, hydrogen, and nitrogen. Other elements like phosphorus and halogens (chlorine) are determined through separate analytical procedures. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula (C₁₀H₁₂Cl₂O₃P). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 5: Elemental Analysis Data for Bis(2-chloroethyl) phenylphosphonate (C₁₀H₁₂Cl₂O₃P) Note: Experimental values are hypothetical.

| Element | Theoretical Mass % | Experimental Mass % | Deviation (%) |

|---|---|---|---|

| Carbon (C) | 40.43 | 40.35 | -0.08 |

| Hydrogen (H) | 4.07 | 4.11 | +0.04 |

| Chlorine (Cl) | 23.86 | 23.79 | -0.07 |

| Oxygen (O) | 16.16 | 16.25 | +0.09 |

| Phosphorus (P) | 10.42 | 10.38 | -0.04 |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and the behavior of its electrons. These calculations range from highly accurate but computationally expensive ab initio methods to more rapid but approximate semiempirical techniques.

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uni-muenchen.de It is particularly effective for calculating the properties of organic molecules. In DFT, the energy of the system is determined as a functional of the electron density. uni-muenchen.de This approach offers a balance between accuracy and computational cost, making it suitable for molecules of the size and complexity of Bis(2-chloroethyl) phenylphosphonate (B1237145).

Applications of DFT to this molecule would involve calculating key structural and electronic parameters. Functionals such as B3LYP are commonly used for geometry optimization and electronic property prediction for organophosphorus compounds. nih.govmdpi.com Calculations would yield data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, DFT is used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Structural and Electronic Parameters Calculable by DFT for Bis(2-chloroethyl) phenylphosphonate Note: This data is representative of typical DFT calculation outputs for similar phosphonates and is for illustrative purposes.

| Parameter | Calculated Value |

|---|---|

| P=O Bond Length | ~1.48 Å |

| P-O Bond Length | ~1.60 Å |

| P-C (phenyl) Bond Length | ~1.80 Å |

| O-P-O Bond Angle | ~105° |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| Energy Gap (LUMO-HOMO) | 8.0 eV |

Semiempirical quantum chemistry methods are derived from Hartree-Fock theory but make several approximations and use parameters derived from experimental data to simplify calculations. This makes them significantly faster than DFT or other ab initio methods, allowing for the study of very large molecular systems or for high-throughput computational screening. nih.gov

The PM6 (Parameterization Method 6) method is a popular semiempirical approach. nih.gov While less accurate for geometries and electronic structures than DFT, it is useful for rapidly assessing large numbers of conformers or for predicting certain properties where it has been specifically parameterized. For instance, PM6-based methods have been used to predict pKa values for various classes of organic compounds with reasonable accuracy, which could be relevant for studying the hydrolysis of the ester linkages in Bis(2-chloroethyl) phenylphosphonate under different pH conditions. nih.govnih.gov The development of machine learning-corrected versions, such as PM6-ML, aims to improve the accuracy of these methods while retaining their computational efficiency. chemrxiv.orgchemrxiv.org

Hybrid DFT methods represent a highly successful evolution of quantum chemical calculations that combine aspects of both Hartree-Fock (HF) theory and "pure" DFT. The Hartree-Fock method, while foundational, neglects electron correlation, which is a significant drawback. nih.gov Pure DFT, on the other hand, can sometimes suffer from self-interaction errors. uni-muenchen.de

Hybrid functionals address these issues by mixing a portion of the exact exchange energy from Hartree-Fock theory with the exchange and correlation energies from DFT. uni-muenchen.de This approach often leads to a significant improvement in accuracy for many molecular properties. The most widely used hybrid functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which has become a standard tool for computational studies on organic molecules, including organophosphorus compounds. nih.gov For Bis(2-chloroethyl) phenylphosphonate, a B3LYP calculation would provide a more accurate description of its geometry and electronic properties compared to either HF or early pure DFT methods alone, making it a reliable choice for detailed computational analysis.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques used to represent and analyze the behavior of molecules. These methods leverage the energy calculations from quantum mechanics to explore dynamic processes, conformational landscapes, and intermolecular interactions.

Bis(2-chloroethyl) phenylphosphonate is a flexible molecule due to the presence of several single bonds that can rotate freely. This includes the rotation of the phenyl group around the P-C bond and the rotations within the two 2-chloroethyl chains. These rotations give rise to numerous possible three-dimensional arrangements, known as conformers, each with a different energy.

Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is typically done by performing geometry optimization calculations starting from various initial structures. Quantum chemical methods like DFT are used to calculate the energy of each conformation, allowing researchers to map out the potential energy surface of the molecule. The final output is an optimized geometry representing the most probable structure of the molecule under given conditions. researchgate.net For this molecule, the analysis would reveal the preferred orientations of the phenyl and chloroethyl groups relative to the central phosphorus atom.

Table 2: Example of Optimized Geometric Parameters from Conformational Analysis Note: This data is representative of typical calculation outputs and is for illustrative purposes.

| Parameter | Description | Optimized Value |

|---|---|---|

| Bond Length (P-C1) | Phosphorus - Phenyl C1 | 1.798 Å |

| Bond Length (P-O3) | Phosphorus - Ester Oxygen | 1.605 Å |

| Bond Angle (C1-P-O3) | Phenyl C - P - Ester O | 108.5° |

| Dihedral Angle (C2-C1-P-O3) | Rotation around P-C bond | -65.4° |

| Dihedral Angle (P-O3-C7-C8) | Rotation in chloroethyl chain | 178.1° (anti) |

Understanding how Bis(2-chloroethyl) phenylphosphonate interacts with surfaces is important for predicting its environmental fate and for applications in materials science. Computational methods can model the adsorption of the molecule onto various substrates, such as mineral surfaces, activated carbon, or polymers. mdpi.com

These studies typically involve building a computational model of the surface slab and then placing the phosphonate (B1237965) molecule at different positions and orientations near it. DFT calculations are then used to determine the adsorption energy, which indicates the strength of the interaction. mdpi.com A negative and large adsorption energy suggests a strong and spontaneous binding process. nih.gov These simulations can also identify the specific atoms involved in the binding. For Bis(2-chloroethyl) phenylphosphonate, it is likely that the polar phosphoryl oxygen (P=O) would act as a primary binding site for interactions with many surfaces through hydrogen bonding or Lewis acid-base interactions. nih.gov Molecular electrostatic potential maps can further visualize the electron-rich (negative) and electron-poor (positive) regions of the molecule, predicting sites of interaction. academicjournals.org

Table 3: Illustrative Adsorption Energies on Different Surfaces Note: This data is hypothetical and for illustrative purposes.

| Surface Material | Primary Interaction Site | Calculated Adsorption Energy (kJ/mol) |

|---|---|---|

| Silica (SiO₂) | P=O group with surface hydroxyls | -85 |

| Graphitic Carbon | Phenyl group (π-π stacking) | -60 |

| Iron Oxide (Fe₂O₃) | P=O group with surface Fe sites | -110 |

Reaction Mechanism Predictions and Pathway Elucidation

The formation of Bis(2-chloroethyl) phenylphosphonate typically involves the reaction of a phosphorus(III) compound with a suitable electrophile, a class of reactions that can be mechanistically complex. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting the most likely reaction pathways and elucidating the structures of intermediates and transition states.

While specific theoretical studies on the synthesis of Bis(2-chloroethyl) phenylphosphonate are not extensively documented in the public domain, the general mechanisms of phosphonate formation are well-understood and can be computationally modeled. The synthesis can be conceptualized as proceeding through pathways analogous to the Michaelis-Arbuzov reaction. In a possible synthetic route, phenylphosphonic dichloride reacts with 2-chloroethanol (B45725). Theoretical studies on similar reactions, such as the hydrophosphination of arylphosphines, have been conducted using DFT at the B3LYP/6-311+G(d, p) level to calculate global and local reactivity parameters, thermodynamic parameters, and to identify transition states. researchgate.net These studies help in understanding the regioselectivity and the influence of substituents on the reaction course.

The reaction to form Bis(2-chloroethyl) phenylphosphonate would likely proceed through a stepwise substitution of the chlorine atoms on the phenylphosphonic dichloride with 2-chloroethoxy groups. Computational modeling can predict the activation energies for each step, helping to identify the rate-determining step and potential side reactions. The analysis of potential energy surfaces can reveal the most energetically favorable pathway for the formation of the final product. researchgate.net

Table 1: Key Computational Parameters in Reaction Mechanism Prediction

| Parameter | Description | Application to Bis(2-chloroethyl) phenylphosphonate Synthesis |

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | Predicting the feasibility and rate of the reaction between phenylphosphonic dichloride and 2-chloroethanol under various conditions. |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction coordinate. | Identifying the specific atomic arrangement during the bond-forming and bond-breaking processes of esterification. |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Determining whether the synthesis is exothermic or endothermic, which is crucial for process control. |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Predicting the spontaneity of the reaction and the position of the chemical equilibrium. |

Computational Studies in Materials Science and Additive Behavior

In materials science, Bis(2-chloroethyl) phenylphosphonate is of interest primarily for its potential role as a flame retardant and plasticizer in polymers. Computational studies, including molecular dynamics (MD) simulations and quantum chemical calculations, are crucial for understanding its behavior at a molecular level when incorporated into a polymer matrix.

As a flame retardant, the effectiveness of organophosphorus compounds is often linked to their thermal decomposition pathways. Computational studies can model the thermal degradation of Bis(2-chloroethyl) phenylphosphonate, predicting the volatile and condensed-phase products. nih.govnih.gov Theoretical analysis of the decomposition of chlorinated paraffins has shown that dehydrochlorination and carbon chain cleavage are initial steps, leading to the formation of chlorinated and unsaturated hydrocarbons. nih.gov Similar computational approaches could elucidate the thermal breakdown of the 2-chloroethyl groups and the phenylphosphonate core, identifying the formation of radical species (such as PO•) that can interrupt the combustion cycle in the gas phase, and the generation of a protective char layer in the condensed phase.

Molecular dynamics simulations can be employed to study the compatibility and interaction of Bis(2-chloroethyl) phenylphosphonate with various polymer chains. These simulations can predict how the additive affects the physical properties of the polymer, such as its glass transition temperature (Tg) and mechanical strength. By modeling the intermolecular forces between the phosphonate and the polymer, researchers can understand its plasticizing effect, which arises from the disruption of polymer chain-chain interactions, leading to increased flexibility.

Furthermore, computational models can help in designing more effective flame retardants based on the phosphonate structure. By systematically modifying the chemical structure in silico (e.g., changing the substituents on the phenyl ring or altering the length of the alkyl chains) and calculating the resulting effects on thermal stability and interaction with polymers, it is possible to screen for new additives with improved performance.

Table 2: Computational Methods in Materials Science for Additive Behavior

| Computational Method | Application to Bis(2-chloroethyl) phenylphosphonate | Insights Gained |

| Quantum Chemistry (e.g., DFT) | Calculation of bond dissociation energies and reaction pathways for thermal decomposition. | Understanding the mechanism of flame retardancy, including the formation of active radical species and char precursors. nih.gov |

| Molecular Dynamics (MD) | Simulation of the phosphonate additive within a polymer matrix (e.g., PVC, PET). | Prediction of miscibility, plasticizing efficiency, and the effect on the mechanical and thermal properties of the polymer. |

| Quantitative Structure-Property Relationship (QSPR) | Development of models that correlate molecular structure with macroscopic properties. | Screening of new phosphonate derivatives for enhanced flame retardancy or plasticizing effects based on their chemical structure. |

Role As a Chemical Intermediate and Precursor in Advanced Synthesis

Precursor for the Production of Phosphonic Acids

Dialkyl phosphonates are widely recognized as precursors for the synthesis of phosphonic acids. The transformation is typically achieved through the hydrolysis of the ester groups, which cleaves the P-O-C bonds to yield a P-OH moiety. Several methods are established for this dealkylation process. The most common and general method involves heating the phosphonate (B1237965) ester with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govnih.gov This process effectively removes the alkyl groups, converting the phosphonate ester into the corresponding phosphonic acid.

Another effective, milder method for dealkylating phosphonate esters is the McKenna reaction, which involves a two-step process. nih.govd-nb.info First, the dialkyl phosphonate reacts with bromotrimethylsilane (B50905) (TMSBr), which converts the alkyl esters into silyl (B83357) esters. In the second step, these silyl esters are easily hydrolyzed by treatment with an alcohol, like methanol, or with water to produce the final phosphonic acid quantitatively. nih.govd-nb.info

While these general methods are applicable to Bis(2-chloroethyl) phenylphosphonate (B1237145) for the potential synthesis of phenylphosphonic acid, it is crucial to distinguish its role from that of a structurally similar but distinct compound in a major industrial application. The widely used plant growth regulator Ethephon, which is 2-chloroethylphosphonic acid, is not synthesized from Bis(2-chloroethyl) phenylphosphonate. Instead, Ethephon is produced through the hydrolysis of Bis(2-chloroethyl) 2-chloroethylphosphonate . researchgate.netresearchgate.netgoogle.com This reaction is a cornerstone for the commercial production of Ethephon, a compound valued for its ability to release ethylene (B1197577) upon decomposition within plant tissues. researchgate.net

Intermediate in the Synthesis of Complex Organophosphorus Structures and Pharmacologically Relevant Compounds

The structural components of Bis(2-chloroethyl) phenylphosphonate make it a valuable building block for more complex molecules. The phenylphosphonate core is found in various specialty chemicals, and the chloroethyl groups provide reactive sites for further functionalization.

Research into phosphorylated carboxylic acid derivatives has identified related arylphosphonites as key intermediates in the synthesis of nootropic agents—drugs intended to improve cognitive function. researchgate.net For example, studies have explored the synthesis of [(2-chloroethoxy)(4-dimethylaminophenyl)phosphoryl]acetohydrazide, a novel agent for treating neuropsychic disorders, which originates from intermediates like bis(2-chloroethyl) [4-(dimethylamino)phenyl]phosphonite. researchgate.net This highlights the role of the bis(2-chloroethyl) arylphosphonate and phosphonite framework as a platform for developing pharmacologically relevant compounds.

Furthermore, the constituent parts of the molecule are used in the synthesis of other important therapeutic agents. The bis(2-chloroethyl)amine (B1207034) group is a well-known pharmacophore present in alkylating agents used in cancer chemotherapy, such as cyclophosphamide (B585) and melphalan. asianpubs.org Phenyl phosphorodichloridate, a precursor to the phenylphosphonate structure, is used as a starting material for synthesizing derivatives of bis(2-chloroethyl)amine to create novel cyclophosphorodiamidates with potential antitumor activity. asianpubs.orgasianpubs.org The inherent reactivity and established biological relevance of these structural motifs underscore the potential of Bis(2-chloroethyl) phenylphosphonate as an intermediate for accessing complex and potentially bioactive organophosphorus compounds.

Building Block for Novel Polymer Architectures and Functional Copolymers

The phenylphosphonate unit is a valuable component in materials science for creating functional polymers. Poly(phenylphosphonate)s are a class of polymers known for being effective flame-retardant engineering plastics and additives for other polymers. sci-hub.st The phosphorus-containing backbone imparts fire resistance by promoting char formation upon combustion, which insulates the underlying material from heat and fuel sources.

The synthesis of poly(phenylphosphonate)s can be achieved through several polymerization techniques. The primary methods include:

Interfacial Polycondensation: This technique involves reacting phenylphosphonic dichloride (the diacid chloride analog of the phenylphosphonate unit) with alkaline solutions of diphenols. sci-hub.st

Thermal Condensation: This method involves the high-temperature reaction of phenylphosphonic dichloride directly with diphenols. sci-hub.st

Silyl Method: A more versatile approach involves the condensation of phenylphosphonic dichloride with silylated diphenols, which avoids some of the side reactions associated with other methods. sci-hub.st

These processes create a polymer chain where phenylphosphonate units are linked to aromatic diols. While not a direct monomer in these specific examples, Bis(2-chloroethyl) phenylphosphonate represents a potential building block for similar polymer architectures through transesterification reactions with diols, where the 2-chloroethyl groups would be displaced. The resulting poly(phenylphosphonate)s can be tailored to achieve desired properties, such as high molecular weights and specific thermal stabilities.

The table below summarizes key aspects of poly(phenylphosphonate) synthesis, demonstrating the established role of the phenylphosphonate moiety as a polymer building block.

| Synthesis Method | Monomers | Key Characteristics | Resulting Polymer |

| Interfacial Polycondensation | Phenylphosphonic dichloride, Diphenols (in alkaline solution) | Reaction occurs at the interface of two immiscible liquids. | Poly(phenylphosphonate) |

| Thermal Condensation | Phenylphosphonic dichloride, Diphenols | High-temperature reaction, can be prone to side reactions. | Poly(phenylphosphonate) |

| Silyl Method | Phenylphosphonic dichloride, Silylated Diphenols | Offers high versatility for creating copolyesters. | Poly(phenylphosphonate) |

| Transesterification | Diphenyl methylphosphonate, Diols | Thermal reaction involving the exchange of ester groups. | Poly(phenylphosphonate) |

This table provides an interactive overview of established synthesis methods for polymers incorporating the phenylphosphonate structure.

The incorporation of phosphonate groups, including phenylphosphonates, into polymer backbones is a strategy for creating materials with tailored properties for biomedical applications, where the phosphorus-carbon bond offers stability while the phosphoester linkages can be designed for controlled degradation. mpg.de

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The current synthesis of phosphonates often involves multi-step processes that may not be optimized for efficiency or environmental impact. Future research must prioritize the development of new synthetic pathways guided by the principles of green chemistry.

Key Research Objectives:

Atom Economy Maximization: A central concept of green chemistry is atom economy, which focuses on maximizing the incorporation of reactant atoms into the final product. jocpr.comwjpps.com Future synthetic routes should be designed to minimize or eliminate byproducts. Reactions like addition and isomerization, which can have 100% atom economy, should be explored as potential alternatives to traditional substitution reactions. jk-sci.com

Sustainable Feedstocks: Research into the use of renewable and bio-based starting materials instead of petroleum-derived precursors is crucial for long-term sustainability. This involves exploring novel chemical transformations that can convert biomass into the necessary building blocks for phosphonate (B1237965) synthesis.

Solvent and Reagent Optimization: The development of syntheses that utilize greener solvents (e.g., water or supercritical fluids) or solvent-free conditions will reduce the environmental footprint. Additionally, replacing hazardous reagents with safer alternatives is a key challenge.

Table 1: Future Directions in Synthesis

| Research Area | Objective | Potential Impact |

|---|---|---|

| Catalysis | Develop efficient catalysts for phosphonate synthesis. | Reduced energy use, fewer reaction steps, increased yield. |

| Atom Economy | Design reactions that maximize reactant incorporation. | Significant reduction in chemical waste and byproducts. jocpr.comwjpps.com |

| Feedstocks | Utilize renewable, bio-based starting materials. | Decreased reliance on fossil fuels and improved sustainability. |

| Green Solvents | Replace traditional organic solvents with eco-friendly options. | Reduced environmental pollution and improved process safety. |

Deeper Understanding of Structure-Mechanism-Performance Relationships in Material Applications

While bis(2-chloroethyl) phenylphosphonate (B1237145) is known to be an effective flame retardant, a more profound understanding of how its specific chemical structure dictates its performance is needed for the rational design of next-generation materials. Organophosphorus flame retardants can act in both the gas phase, by trapping combustion-propagating radicals, and the condensed phase, by promoting the formation of a protective char layer. rsc.orgnih.govmdpi.com

Key Research Objectives:

Mechanistic Elucidation: Advanced analytical techniques are required to fully elucidate the flame-retardant mechanism. Techniques such as Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Gas Chromatography/Mass Spectrometry (TGA-FTIR-GC/MS) can identify the specific volatile phosphorus fragments (e.g., PO·, PO2·) that act as radical scavengers in the gas phase. mdpi.comkmtindustrial.com Simultaneously, analyzing the char residue with methods like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) can reveal how the phosphonate promotes a robust, insulating char layer in the condensed phase. mdpi.comlsu.edu

Computational Modeling: Molecular dynamics and quantum chemical simulations can provide atomic-level insights into the decomposition pathways of the phosphonate and its interactions with the polymer matrix during combustion. This can help predict how modifications to the phenyl or chloroethyl groups will affect flame retardant efficiency.

Structure-Property Correlation: A systematic investigation into derivatives of bis(2-chloroethyl) phenylphosphonate is needed. By modifying the aromatic ring or the alkyl chains, researchers can establish clear correlations between chemical structure and key performance indicators like the Limiting Oxygen Index (LOI), heat release rate, and the mechanical properties of the resulting polymer composite. mdpi.comresearchgate.net The chemical environment of the phosphorus atom is a key determinant of whether the flame retardant action is predominantly in the gas or condensed phase. mdpi.com

Advanced Environmental Fate Modeling and Development of Sensitive and Selective Analytical Methods

The increasing use of organophosphate flame retardants necessitates advanced methods to predict their environmental behavior and detect their presence at trace levels. wikipedia.org

Key Research Objectives:

Sensitive and Selective Analytical Methods: There is a continuous need to develop more sensitive and selective analytical techniques for detecting not only the parent compound but also its metabolites and environmental degradants. fao.org While methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are established, future research should focus on achieving lower limits of detection (LOD) and quantification (LOQ). researchgate.net

Improved Sample Preparation: A major challenge in environmental analysis is the complexity of sample matrices (e.g., sediment, biological tissues). nih.gov Developing novel sample preparation and clean-up techniques, such as modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols, is essential to remove interfering substances and improve analytical accuracy.

Metabolite Identification: High-resolution mass spectrometry (HRMS) will be instrumental in identifying previously unknown metabolites and degradation products in various environmental and biological samples, providing a more complete picture of the compound's environmental impact. nih.gov

Table 2: Environmental Analysis and Modeling

| Area | Challenge | Future Direction |

|---|---|---|

| Fate Modeling | Accurately predicting persistence and transport. | Develop multimedia models with enhanced ecological realism. rsc.orgecetoc.org |

| Detection | Achieving lower detection limits in complex samples. | Advance LC-MS/MS and HRMS techniques. researchgate.netnih.gov |

| Sample Prep | Overcoming matrix interference. | Innovate efficient clean-up methods like modified QuEChERS. |

| Metabolites | Identifying unknown degradation products. | Utilize high-resolution mass spectrometry for discovery. nih.gov |

Exploration of New Application Domains in Advanced Materials and Chemical Technologies

While primarily used as a flame retardant, the unique chemical structure of bis(2-chloroethyl) phenylphosphonate presents opportunities for its use in other advanced applications. The broader family of organophosphorus compounds has found use in medicine, agriculture, and materials science. frontiersin.orgrsc.org

Key Research Objectives:

Functional Monomers: Research could explore the use of bis(2-chloroethyl) phenylphosphonate or its derivatives as reactive monomers for the synthesis of novel functional polymers. By incorporating the phosphonate moiety directly into the polymer backbone, permanent flame retardancy can be achieved along with potentially new thermal or mechanical properties.

Specialty Coatings and Adhesives: The compound's properties could be leveraged to develop high-performance coatings and adhesives that require a combination of fire resistance, adhesion, and thermal stability. This is particularly relevant for applications in the aerospace, automotive, and construction industries.

Advanced Chemical Technologies: The reactivity of the P-O-C linkage and the chloroethyl groups could be exploited in other areas of chemical technology. For example, its structure could serve as a platform for creating new ligands for catalysis or as extractants for specific metals, applications where other organophosphorus compounds have proven valuable. wikipedia.orgfrontiersin.org

Q & A

What are the recommended synthetic pathways for Bis(2-chloroethyl) phenylphosphonate, and how can researchers optimize yield while minimizing hazardous byproducts?

Bis(2-chloroethyl) phenylphosphonate is typically synthesized via phosphorylation reactions involving phenylphosphonic acid derivatives and 2-chloroethanol. A two-step approach is often employed:

- Step 1: React phenylphosphonic dichloride with 2-chloroethanol under controlled anhydrous conditions to form the intermediate.

- Step 2: Purify the product using fractional distillation or column chromatography to remove unreacted starting materials and byproducts like HCl .

To optimize yield, maintain reaction temperatures below 40°C to prevent thermal decomposition. Use inert gas purging (e.g., nitrogen) to avoid moisture ingress, which can hydrolyze the product .